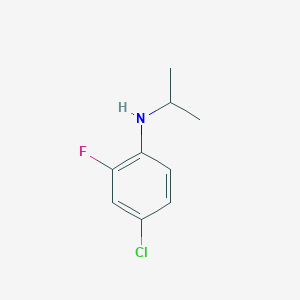

4-chloro-2-fluoro-N-(propan-2-yl)aniline

Description

Significance of Halogenated Anilines in Advanced Chemical Research

Halogenated anilines are a class of aniline (B41778) derivatives that contain one or more halogen atoms on the aromatic ring. These compounds are of substantial interest in chemical research and industry due to the unique properties imparted by the halogen substituents.

The presence of halogens significantly influences the electronic properties of the aniline ring. Electron-withdrawing halogens decrease the basicity of the amino group compared to unsubstituted aniline. sundarbanmahavidyalaya.in This modification of reactivity is crucial for controlling the outcome of chemical reactions.

Halogenated anilines serve as critical intermediates in the synthesis of a wide array of valuable products. They are foundational building blocks for many pharmaceuticals, agrochemicals (such as pesticides and herbicides), and pigments. nbinno.comresearchgate.net The selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for their production. researchgate.net Furthermore, the specific placement of halogen atoms can introduce desired biological activities or modify the physical properties of the final product. nbinno.com In materials science, perhalogenated anilines have been explored for their ability to act as bifunctional donors of both hydrogen and halogen bonds, which is useful in the design of cocrystals and other supramolecular assemblies. nih.govacs.org

Role of N-Isopropyl Anilines in Organic Synthesis

N-isopropyl anilines are a subset of N-alkylated anilines, characterized by the presence of an isopropyl group attached to the nitrogen atom of the aniline molecule. This structural feature classifies them as secondary amines, which have distinct reactivity compared to primary anilines.

In organic synthesis, the N-isopropyl group acts as a sterically bulky substituent. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring, directing incoming electrophiles to less hindered positions. The alkyl group also modifies the electronic properties of the amine, albeit to a lesser extent than ring substituents.

N-substituted anilines are valuable precursors in various chemical transformations. They can be used in coupling reactions and as starting materials for more complex molecular architectures. For instance, the synthesis of various biologically active compounds, including pharmaceuticals, may involve intermediates derived from N-alkylated anilines. ontosight.ai

Positioning of 4-chloro-2-fluoro-N-(propan-2-yl)aniline within Substituted Aromatic Amine Chemistry

Substituted aromatic amines are a vast and important class of organic compounds where one or more hydrogen atoms on the aromatic ring or the amino group of aniline are replaced by other functional groups. sundarbanmahavidyalaya.inwikipedia.org The nature and position of these substituents profoundly affect the molecule's physical and chemical properties, including its basicity, reactivity in electrophilic substitution, and nucleophilicity. numberanalytics.comyoutube.com

This compound is a multi-substituted aromatic amine that combines features of both halogenated and N-alkylated anilines. Its chemical behavior is a composite of the effects of its three distinct substituents:

4-Chloro Group: A halogen at the para-position that deactivates the ring towards electrophilic substitution and decreases the basicity of the amine through its electron-withdrawing inductive effect.

2-Fluoro Group: A halogen at the ortho-position that also exerts a strong electron-withdrawing inductive effect, further reducing the amine's basicity. Its position also provides significant steric hindrance around the amino group.

N-(propan-2-yl) Group: An isopropyl group on the nitrogen, which classifies the compound as a secondary amine. This group introduces steric bulk directly at the nitrogen atom and slightly increases electron density through an inductive effect.

The interplay of these electronic and steric effects positions this compound as a specialized chemical intermediate. The reduced basicity and nucleophilicity due to the two halogen atoms make it less reactive than simpler anilines, a property that can be exploited for selective synthesis. It is a useful building block for creating complex molecules where this specific substitution pattern is required, likely in the development of new pharmaceutical or agrochemical agents.

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-step process hinging on two core transformations: the strategic introduction of halogen substituents onto an aniline precursor and the subsequent N-alkylation to form the desired secondary amine. The synthesis of this compound, a valuable intermediate in various chemical industries, requires precise control over regioselectivity and reaction conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

4-chloro-2-fluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |

InChI Key |

TYWVKNRTSXSSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Reaction Pathways and Chemical Transformations of 4 Chloro 2 Fluoro N Propan 2 Yl Aniline

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) on the benzene ring of 4-chloro-2-fluoro-N-(propan-2-yl)aniline is a complex process influenced by conflicting electronic effects. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikidata.org In this molecule, the N-isopropylaniline group is a powerful electron-donating group, which deactivates the ring toward nucleophilic attack. However, the halogen atoms themselves exert an electron-withdrawing inductive effect.

The relative reactivity of the fluorine and chlorine atoms as leaving groups in SNAr is counterintuitive when compared to SN1 and SN2 reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity makes the carbon atom to which it is attached (C-2) significantly more electrophilic and susceptible to nucleophilic attack. wikipedia.org Consequently, for activated aryl halides, the established reactivity trend for the leaving group is F >> Cl > Br > I. nih.govhmdb.ca

For this compound, any potential SNAr reaction would be challenging due to the overriding electron-donating character of the amino group. However, if forced under harsh conditions with a potent nucleophile, substitution would be predicted to occur preferentially at the C-2 position, replacing the fluorine atom. This is because the C-F bond polarization creates a more potent electrophilic site for the initial nucleophilic attack compared to the C-Cl bond. wikipedia.org

Table 1: Comparison of Halogen Properties in Nucleophilic Aromatic Substitution (SNAr)

| Feature | Fluorine | Chlorine |

|---|---|---|

| Electronegativity | ~3.98 | ~3.16 |

| C-X Bond Polarity | High | Moderate |

| Electrophilicity of Carbon | High | Moderate |

| Leaving Group Ability in SNAr | Excellent | Good |

| Rate-Determining Step | Nucleophilic Attack | Nucleophilic Attack |

Oxidative and Reductive Transformations of the Aniline (B41778) Moiety

The aniline moiety is susceptible to a range of oxidative and reductive transformations.

Oxidative Transformations: The nitrogen atom of the N-isopropylaniline group can be oxidized under various conditions. Aromatic amines are known to undergo single-electron oxidation to form radical cations, particularly in the presence of photosensitizers or specific chemical oxidants. mdpi.com These radical cations can be intermediates in further reactions. encyclopedia.pub

A notable synthetic transformation is the oxidation of 2-substituted anilines with reagents like (diacetoxyiodo)benzene (PIFA) in the presence of an acid. This process generates an electrophilic N-aryl nitrenoid intermediate without the need for a protecting group. chemistrysteps.com This highly reactive intermediate can then undergo intramolecular C-N bond formation to construct various N-heterocycles. chemistrysteps.com Given the 2-fluoro substitution in this compound, this pathway represents a potential route for cyclization reactions.

Reductive Transformations: The aniline functional group is the product of nitroarene reduction and is generally stable to further reduction under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). However, under more forcing conditions, such as those used for Birch reduction, the aromatic ring itself can be reduced. Furthermore, a competing reaction, particularly during the reduction of halogenated nitroarenes to anilines, is hydrodehalogenation, where a halogen substituent is replaced by a hydrogen atom. This suggests that under harsh reductive conditions, this compound could potentially undergo reductive cleavage of its C-Cl or C-F bonds.

Strategies for Further Derivatization via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For this compound, these reactions offer a strategy for selective functionalization due to the differential reactivity of the C-Cl and C-F bonds.

In contrast to SNAr reactions, the reactivity of aryl halides in oxidative addition to a palladium(0) center, the key initial step in most cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Stille, Sonogashira), follows the trend of carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl >> C-F. chemistrysteps.com The C-F bond is significantly stronger and less reactive, making aryl fluorides challenging substrates that often require specialized catalyst systems.

This reactivity difference allows for the selective derivatization of this compound at the C-4 position. Using standard palladium catalysts, cross-coupling reactions such as Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) would be expected to occur exclusively at the C-Cl bond, leaving the C-F bond intact. chemistrysteps.com This provides a reliable method for introducing new carbon-carbon or carbon-heteroatom bonds at the para-position relative to the amino group.

Table 2: Relative Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling

| Aryl Halide | Bond Dissociation Energy (approx. kcal/mol) | Relative Reactivity |

|---|---|---|

| Ar-F | 125 | Very Low |

| Ar-Cl | 96 | Low |

| Ar-Br | 81 | Medium |

| Ar-I | 65 | High |

Reactivity of the Isopropyl Group under Various Conditions

The N-(propan-2-yl) or N-isopropyl group attached to the aniline nitrogen is generally chemically robust under many synthetic conditions. The carbon-nitrogen bond is stable, and the isopropyl group itself does not typically participate in reactions such as nucleophilic substitutions or eliminations under standard laboratory protocols.

The primary reactivity of the N-isopropyl group involves oxidative processes, often leading to N-dealkylation. This transformation is a common metabolic pathway in biological systems, frequently catalyzed by cytochrome P450 enzymes. The mechanism involves the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate. This intermediate then decomposes to yield the corresponding secondary amine (4-chloro-2-fluoroaniline) and acetone.

Chemically, oxidative N-dealkylation can be achieved using specific reagents. For example, treatment with certain chloroformates can lead to the removal of the alkyl group. Additionally, catalyzed oxidation reactions using non-heme manganese complexes with oxidants like m-CPBA or TBHP have been shown to effect the N-dealkylation of N,N-dialkylanilines through a single-electron transfer (SET) mechanism. These studies suggest that under specific, potent oxidative conditions, the isopropyl group of this compound could be cleaved.

Acid-Base Properties and Protonation Studies

The basicity of anilines is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. However, in aromatic amines, this lone pair is delocalized into the π-system of the benzene ring, making it less available for protonation compared to aliphatic amines. Consequently, anilines are significantly weaker bases.

The basicity of this compound is further reduced by the electronic effects of the halogen substituents. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and the nitrogen atom, destabilizing the conjugate acid (the anilinium ion). While halogens also have an electron-donating resonance effect (+R), the inductive effect is dominant for halogens in determining the acidity/basicity of anilines.

Furthermore, the fluorine atom at the C-2 position exerts an "ortho effect." Ortho-substituted anilines are consistently weaker bases than their meta and para isomers, regardless of the electronic nature of the substituent. This effect is believed to arise from a combination of steric hindrance, which can disrupt the solvation of the protonated anilinium ion, and electronic factors.

Therefore, due to the combined electron-withdrawing inductive effects of both halogens, resonance delocalization of the nitrogen lone pair, and the ortho effect of the fluorine atom, this compound is expected to be a very weak base, with a pKa value for its conjugate acid that is significantly lower than that of aniline (pKa ≈ 4.6).

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-fluoroaniline |

| Acetone |

| Aniline |

| (diacetoxyiodo)benzene (PIFA) |

| m-chloroperoxybenzoic acid (mCPBA) |

Computational and Theoretical Investigations of Halogenated N Substituted Anilines

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of halogenated anilines. researchgate.net These calculations allow for the prediction of various molecular characteristics that govern the chemical behavior of 4-chloro-2-fluoro-N-(propan-2-yl)aniline.

Prediction of Charge Distribution and Reactive Sites

DFT calculations are instrumental in mapping the electron density and predicting the charge distribution across a molecule. In this compound, the distribution is influenced by the interplay of the electron-donating N-isopropylamino group and the electron-withdrawing halogen substituents (chlorine and fluorine).

Electron-Donating and Withdrawing Effects : The amino group donates electron density to the aromatic ring, increasing its nucleophilicity. Conversely, the highly electronegative fluorine and chlorine atoms withdraw electron density from the ring. researchgate.net This push-pull electronic effect creates a nuanced charge distribution.

Reactive Sites : The nitrogen atom, with its lone pair of electrons, is a primary site for electrophilic attack. The aromatic ring, while deactivated by the halogens, is activated by the amino group, with the positions ortho and para to the amino group being potential sites for electrophilic substitution. Computational studies on similar aniline (B41778) derivatives show that the charge transfer from the aniline to the halogenated phenyl ring is a key factor in their properties. researchgate.net The precise location of reactivity is determined by the balance of these competing electronic influences.

Table 1: Predicted Reactive Sites in this compound based on Electronic Effects

| Site | Predicted Reactivity | Rationale |

| Nitrogen Atom | Nucleophilic / Site for Electrophilic Attack | Lone pair of electrons. |

| Aromatic Ring (Ortho/Para to -NH) | Site for Electrophilic Attack | Activated by the electron-donating amino group. |

| Carbon bonded to Fluorine | Electrophilic | Strong inductive withdrawal by the fluorine atom. |

| Carbon bonded to Chlorine | Electrophilic | Inductive withdrawal by the chlorine atom. |

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for visualizing the charge distribution and predicting the sites for intermolecular interactions. researchgate.net The MEP map uses a color spectrum to indicate electrostatic potential, with red representing regions of most negative potential (electron-rich, attractive to electrophiles) and blue representing regions of most positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface is expected to show:

Negative Potential : Concentrated around the electronegative fluorine, chlorine, and nitrogen atoms due to their lone pairs of electrons. These regions are susceptible to electrophilic attack. thaiscience.infokashanu.ac.ir

Positive Potential : Located on the hydrogen atom of the amino group, making it a potential hydrogen bond donor. A region of less negative or even positive potential, known as a σ-hole, is anticipated on the chlorine atom along the extension of the C-Cl covalent bond. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities, which arise from rotation around single bonds. chemistrysteps.com For this compound, key rotations occur around the C(ring)-N bond and the N-C(isopropyl) bond.

The stability of different conformers is primarily dictated by steric hindrance. lumenlearning.com The bulky isopropyl group can interact sterically with the ortho-fluorine substituent. DFT calculations can be used to determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformation. colostate.edu It is predicted that the most stable conformer will orient the isopropyl group to minimize steric clash with the ortho-fluorine atom. Studies on related halosubstituted anilines indicate that the amino group often adopts a near-planar pyramidal form. researchgate.net

Molecular Dynamics Simulations of Aromatic Amine Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvation, and transport properties. ulisboa.ptnih.gov

For an aromatic amine system like this compound, MD simulations can be employed to:

Study Solvation : Analyze the interactions between the aniline derivative and solvent molecules (e.g., water), providing insights into its solubility and the structure of its solvation shell.

Explore Conformational Dynamics : Observe the transitions between different conformers in a dynamic environment, complementing the static picture from DFT calculations. uregina.ca

Simulate Aggregate Formation : Investigate the self-assembly of molecules in solution, which is relevant for understanding phenomena in materials science and biology. rsc.org The force fields used in these simulations are validated against experimental data to ensure accuracy. ulisboa.pt

Characterization of Non-Covalent Interactions

Non-covalent interactions are critical in determining the crystal packing, supramolecular assembly, and biological activity of molecules. For halogenated anilines, hydrogen bonding and halogen bonding are particularly significant.

Halogen Bonding Interactions

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov While halogens are generally electronegative, the electron density distribution around a covalently bonded halogen is anisotropic. This creates a region of positive electrostatic potential (the σ-hole) opposite the covalent bond, particularly for heavier halogens like chlorine. nih.gov

In this compound, the chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from neighboring molecules. The strength of this interaction can be influenced by the other substituents on the aromatic ring. dntb.gov.uaresearchgate.net The presence of both a hydrogen bond donor (the N-H group) and a halogen bond donor (the C-Cl group) can lead to competition and cooperativity between these interactions in forming crystal structures. researchgate.netnih.gov Studies on related systems show that the position of the halogen substituent significantly affects the interplay between hydrogen and halogen bonding in the crystal packing. dntb.gov.uaresearchgate.net

Hydrogen Bonding Networks

No specific studies detailing the hydrogen bonding networks of this compound were found.

Theoretical investigations on other halogenated anilines, such as perhalogenated anilines and ortho/para-halogenanilines, show that the amino group (N-H) typically acts as a hydrogen bond donor, forming N–H···N or N–H···O bonds. nih.govresearchgate.netnih.gov The presence, position, and nature of halogen substituents can modulate the acidity of the N-H proton and influence the geometry and strength of these hydrogen bonds. researchgate.net For instance, in ortho-halogen anilines, the amino group can act as both a donor and an acceptor, leading to stronger hydrogen bonding compared to para-substituted anilines. researchgate.net However, without specific studies on this compound, its specific hydrogen bonding behavior remains uncharacterized.

π-π Stacking Interactions

Specific computational data on the π-π stacking interactions for this compound is not available.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Raman, NMR)

There are no published theoretical predictions of the spectroscopic properties for this compound.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of halogenated anilines. bohrium.comdntb.gov.ua Studies on similar molecules have shown that:

UV-Vis Spectra: The electronic absorption spectra can be calculated using Time-Dependent DFT (TD-DFT) to determine maximum absorption wavelengths (λmax) and oscillator strengths, which are influenced by halogen substitution. nih.govmdpi.com

Vibrational Spectra (IR/Raman): DFT calculations can predict vibrational frequencies, which are then compared with experimental data. The position and nature of substituents affect the vibrational modes of the aniline ring and the amino group. bohrium.com

NMR Spectra: While not explicitly detailed in the search results for halogenated anilines, DFT is a standard method for calculating NMR chemical shifts, providing insights into the electronic environment of the nuclei.

Without a dedicated study, the predicted spectroscopic data for this compound remains unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

No QSAR models specifically developed for or including this compound were identified.

QSAR studies are a common approach for predicting the biological activity or toxicity of classes of chemicals like anilines and other halogenated pollutants. nih.govnih.gov These models establish a mathematical relationship between chemical structure and biological activity. For substituted anilines and phenols, the 1-octanol/water partition coefficient (log KOW) has been shown to be a good predictor of toxicity. nih.govresearchgate.net QSAR models for halogenated compounds often highlight the importance of structural features such as the presence of aromatic OH groups or molecular size in determining their interaction with biological targets. nih.gov The development of a QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured activity, which is not currently available.

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Chemical Synthesis

While specific documented syntheses utilizing 4-chloro-2-fluoro-N-(propan-2-yl)aniline as a starting material are not extensively reported, its parent compound, 4-chloro-2-fluoroaniline, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The addition of the N-isopropyl group in this compound provides a handle for further chemical modifications. The amine group can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions to form more complex molecular architectures. The halogen substituents on the aromatic ring also offer sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in the construction of complex organic molecules.

The presence of both fluorine and chlorine atoms allows for selective reactivity in certain synthetic protocols. The distinct electronic environments of the carbon-fluorine and carbon-chlorine bonds can be exploited to achieve regioselective transformations, a key strategy in the efficient synthesis of intricate target molecules.

Role in the Development of Advanced Functional Materials

Fluorinated organic compounds are of significant interest in the development of advanced functional materials due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic effects. While direct applications of this compound in this area are not detailed in available literature, the incorporation of such fluorinated aniline (B41778) derivatives into polymeric or molecular materials can be expected to modulate properties like conductivity, optical behavior, and surface energy. The N-isopropyl group can influence the solubility and processing characteristics of materials derived from this compound.

Application in Liquid Crystal Materials

Fluorinated compounds are widely used in the design of liquid crystal materials. nih.gov The strong electronegativity and small size of the fluorine atom can significantly alter the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline compounds. The introduction of fluorine atoms into the molecular core of a liquid crystal can lead to materials with desirable properties for display applications. Although there is no specific mention of this compound in the context of liquid crystal research, its structural motifs are relevant. The substituted aniline core could be elaborated into calamitic (rod-like) or discotic (disk-like) mesogens. The chlorine and fluorine substituents would influence the dipole moment and polarizability of the molecule, which are critical parameters for the alignment of liquid crystals in an electric field.

Formation of Cocrystals and Supramolecular Assemblies

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as hydrogen bond acceptors. This functionality makes the molecule a potential candidate for the formation of cocrystals and other supramolecular assemblies. Through hydrogen bonding and other non-covalent interactions, such as halogen bonding and π-π stacking, it can co-assemble with other molecules to form highly ordered solid-state structures with tailored physical and chemical properties. The specific geometry and electronic nature of the substituents would direct the formation of these supramolecular architectures.

Design of Chemical Sensors

Aniline and its derivatives have been investigated as components in chemical sensors. The amino group can interact with various analytes, leading to a detectable change in an optical or electronic signal. The electronic properties of the aromatic ring in this compound are modulated by the electron-withdrawing halogen substituents, which in turn can influence the sensitivity and selectivity of a sensor based on this molecule. While no specific chemical sensors based on this compound have been reported, the broader class of fluorinated anilines is of interest in sensor design due to their tunable electronic and recognition properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-N-(propan-2-yl)aniline in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of 4-chloro-2-fluoroaniline with isopropyl bromide or chloride under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF). Purification typically employs column chromatography or recrystallization to isolate the product .

- Key Considerations : Monitor reaction temperature to avoid decomposition of the fluoro substituent. Use anhydrous conditions to prevent hydrolysis of the isopropyl halide.

Q. How can the purity and structure of this compound be characterized?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substituent positions and isopropyl group integration.

- HPLC/MS : Validates molecular weight and purity (>95% typically required for research-grade material).

- X-ray Crystallography : Resolves steric effects of the isopropyl group and electronic effects of chloro/fluoro substituents .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in dichloromethane and THF; limited solubility in water (logP ≈ 3.2 predicted).

- Stability : Stable in neutral conditions but prone to hydrolysis under strong acids/bases due to the aromatic amine group. Store under inert gas (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- The electron-withdrawing nature of Cl and F groups deactivates the benzene ring, directing EAS to the less hindered para position relative to the isopropyl group.

- Experimental Design : Compare nitration or sulfonation outcomes with analogs lacking Cl/F. Use DFT calculations to map electron density .

- Data Table :

| Substituent Combination | Nitration Position | Reaction Rate (vs. Aniline) |

|---|---|---|

| Cl (2), F (4), -N(iPr) | Para to Cl | 0.2x |

| Cl (2), -N(iPr) | Ortho/para to Cl | 0.5x |

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer :

- Steric Hindrance : The isopropyl group may limit accessibility to catalytic sites. Use bulky ligands (e.g., XPhos) in Pd-mediated couplings to improve yields.

- Electronic Effects : Fluorine’s inductive effect can slow oxidative addition. Optimize with electron-deficient precatalysts (e.g., Pd(OAc)₂ with SPhos) .

- Case Study : Suzuki-Miyaura coupling with boronic acids shows 40–60% yields under standard conditions, but yields increase to 75–85% when using microwave-assisted heating .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with varying halogen positions (e.g., 3-Cl, 5-F) or replace isopropyl with cyclopropylmethyl.

- Biological Assays : Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- Data Table :

| Derivative | MIC (µg/mL) vs. S. aureus | CYP3A4 Inhibition (%) |

|---|---|---|

| Parent Compound | 16 | 35 |

| 3-Cl, 5-F Analog | 8 | 50 |

| Cyclopropylmethyl Analog | 32 | 20 |

Methodological Notes

- Key References : ECHA () and PubChem () provide validated data on analogous compounds.

- Advanced Tools : DFT modeling (Gaussian 16) and automated synthesis platforms (e.g., ChemSpeed) are recommended for high-throughput SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.